13-methyl-13-dihydrodaunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is notable for its structural modifications that enhance its pharmacological properties, particularly in terms of antitumor activity. The compound is classified under the category of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.
13-methyl-13-dihydrodaunorubicin is typically synthesized through chemical modifications of daunorubicin or its analogs. The biosynthetic pathways involving various microorganisms, particularly Streptomyces species, are also explored for the production of this compound and its derivatives.
The synthesis of 13-methyl-13-dihydrodaunorubicin can be achieved through several methods, primarily focusing on chemical transformations of existing anthracycline compounds. One common approach involves the selective reduction of the ketone group at the C-13 position of daunorubicin, followed by methylation.
The molecular formula for 13-methyl-13-dihydrodaunorubicin is . The structure features a tetracyclic ring system characteristic of anthracyclines, with a methyl group at the C-13 position and a reduced double bond in the dihydro form.
The primary chemical reactions involving 13-methyl-13-dihydrodaunorubicin include:
The hydroxylation process is particularly significant as it can alter the pharmacokinetics and pharmacodynamics of the compound, potentially improving its therapeutic index.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4